molecular formula C15H18ClN B1266319 Phenethylamine, N-benzyl-, hydrochloride CAS No. 3240-91-3

Phenethylamine, N-benzyl-, hydrochloride

Cat. No. B1266319
CAS RN: 3240-91-3
M. Wt: 247.76 g/mol
InChI Key: WJRAHTYSUHPAAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenethylamine, N-benzyl-, hydrochloride involves several chemical pathways, including the reaction of chloral with substituted anilines, which leads to the formation of respective 2,2,2-trichloroethylidene anilines. These imines, upon treatment with thioglycolic acid, yield a series of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating the compound's versatility in synthetic chemistry (Issac & Tierney, 1996).

Molecular Structure Analysis

Molecular structure analysis of Phenethylamine, N-benzyl-, hydrochloride and its derivatives is pivotal in understanding their chemical behavior and potential applications. The high-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformation and structural properties of these compounds, essential for their application in organic electronics and pharmaceuticals (Issac & Tierney, 1996).

Chemical Reactions and Properties

Phenethylamine, N-benzyl-, hydrochloride participates in a variety of chemical reactions, showcasing its versatility. Its reaction mechanisms, including hydroxylation, amination, and carbenoid insertion, are mediated by metal-catalyzed processes. These reactions highlight the compound's potential in synthesizing new drugs and materials through selective functionalization of saturated C-H bonds with metalloporphyrin catalysts (Che et al., 2011).

Physical Properties Analysis

The physical properties of Phenethylamine, N-benzyl-, hydrochloride, including solubility, melting point, and crystal morphology, are crucial for its application in various scientific domains. These properties are influenced by the molecular structure and functional groups present in the compound, affecting its behavior in biological systems and its utility in organic synthesis (Chlebosz et al., 2023).

Chemical Properties Analysis

The chemical properties of Phenethylamine, N-benzyl-, hydrochloride, such as reactivity, stability, and interactions with other molecules, are essential for its wide range of applications. Understanding these properties enables the development of new synthetic routes and compounds with desired biological activities. The compound's ability to undergo various chemical transformations makes it a valuable building block in organic and medicinal chemistry (Zhilitskaya et al., 2021).

Scientific Research Applications

Interaction with Serotonin Receptors

  • Molecular Interaction with Serotonin Receptors : N-benzyl phenethylamines have shown high affinity and potency as agonists at 5-HT2A receptors. This class of compounds, due to N-arylmethyl substitution, exhibits up to 300-fold increased affinity compared to N-alkyl homologs, with enhanced selectivity for 5-HT2A over other serotonin receptors (Braden et al., 2006).

Pharmacological Effects and Potency

  • Effects on Hallucinogen Response : N-benzyl derivatives of phenethylamine hallucinogens significantly enhance affinity at the 5-HT(2A) receptor. Compounds like 25I-NBOMe have been found to be highly potent, confirming in vitro findings that N-benzyl substitution increases 5-HT(2A) affinity. This has implications for their potential recreational use and potency (Halberstadt & Geyer, 2014).

Synthesis and Structure-Activity Relationships

  • Synthesis and Activity : Research has been conducted on synthesizing N-benzyl phenethylamines to determine the effects on receptor binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. Compounds in this class generally have high affinity for the 5-HT2A receptor, with certain compounds showing impressive selectivity for this receptor (Hansen et al., 2014).

Carbonylation Reactions

  • Pd(OAc)2-catalyzed Carbonylation of Amines : Phenethylamine derivatives have been involved in studies of carbonylation reactions, where they undergo aromatic carbonylation to afford benzolactams. This research has implications for the synthesis of various pharmaceuticals and compounds (Orito et al., 2006).

Analytical Characterization

  • Analytical Characterization of Bioactive Compounds : N-benzyl-substituted phenethylamines have been characterized analytically, playing a significant role in medicinal research. The characterization includes chromatographic and spectral data essential for forensic toxicology (Brandt et al., 2015).

Legal and Toxicological Aspects

  • Legal and Toxicological Aspects : The emergence of substituted phenethylamines like 2C-I-NBOMe or 25I-NBOMe in the drug market has raised legal and toxicological concerns. These compounds have been involved in intoxications and fatal cases, leading to increased legal control in some countries (Nikolaou et al., 2015).

properties

IUPAC Name

N-benzyl-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRAHTYSUHPAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186117
Record name Phenethylamine, N-benzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethylamine, N-benzyl-, hydrochloride

CAS RN

3240-91-3
Record name Phenethylamine, N-benzyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18722
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethylamine, N-benzyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzylphenethylamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2858LV7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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